molecular formula C10H12BrN B11879279 (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine

(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B11879279
M. Wt: 226.11 g/mol
InChI Key: FRZFLPHVIGEFPD-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is a brominated indane derivative featuring a primary amine group at the 1-position of the partially saturated indene ring. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.12 g/mol (free base). The compound exists as a chiral molecule due to the stereogenic center at the 1-position, leading to (R)- and (S)-enantiomers, often isolated as hydrochloride salts (e.g., CAS 1199782-92-7) to enhance stability and solubility . Key structural features include:

  • A 6-bromo substituent on the aromatic ring, influencing electronic properties and reactivity.
  • A 2,3-dihydro-1H-indene core, providing partial saturation and conformational rigidity.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine

InChI

InChI=1S/C10H12BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2

InChI Key

FRZFLPHVIGEFPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CN)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 6th position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The exact pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine (CAS 1461714-44-2)
  • Structural Difference : Chlorine replaces bromine at the 5-position.
  • Impact :
    • Electronic Effects : Chlorine (electronegativity = 3.0) withdraws electron density more strongly than bromine (electronegativity = 2.8), altering aromatic ring reactivity.
    • Steric Effects : Smaller atomic radius of Cl (0.79 Å vs. Br: 1.14 Å) reduces steric hindrance.
    • Biological Activity : Chlorinated analogs may exhibit different binding affinities in receptor interactions due to altered electronic profiles .
6-Bromo-3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride (CAS 885271-62-5)
  • Structural Difference : Incorporates a benzopyran (chromane) ring instead of indene.
  • Impact :
    • Ring Saturation : The chromane system has one additional oxygen atom, enhancing polarity and hydrogen-bonding capacity.
    • Bioavailability : Oxygen in the ring may improve solubility compared to the indene core .

Functional Group Modifications

tert-Butyl (6-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1246509-78-3)
  • Structural Difference : The amine is protected as a carbamate (-NHCO₂tBu).
  • Impact :
    • Stability : The tert-butyl group shields the amine from oxidation and unwanted reactions during synthesis.
    • Solubility : Increased hydrophobicity due to the bulky tert-butyl group .
6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 30951-66-7)
  • Structural Difference : Hydroxyl (-OH) replaces the methanamine (-CH₂NH₂).
  • Acidity: The -OH group (pKa ~10) is less basic than the amine (pKa ~9-11 for aliphatic amines), altering pH-dependent behavior .

Substituent Position and Saturation Effects

6-Bromo-1,1-dimethylindan (CAS 67159-88-0)
  • Structural Difference : Two methyl groups at the 1-position replace the methanamine.
  • Hydrophobicity: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
6-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 34598-49-7)
  • Structural Difference : A ketone replaces the amine, and the ring system is naphthalene-derived.
  • Impact :
    • Electrophilicity : The ketone group introduces electrophilic character, enabling nucleophilic additions.
    • Conformation : Full saturation at positions 3 and 4 restricts ring flexibility compared to the dihydroindene core .

Table 1: Key Properties of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Functional Group Key Applications/Notes
This compound C₁₀H₁₂BrN 226.12 Br -CH₂NH₂ Chiral building block; pharmacological intermediates
5-Chloro analog (hydrochloride) C₁₀H₁₂ClN·HCl 216.13 Cl -CH₂NH₂ Antimicrobial studies
tert-Butyl carbamate derivative C₁₄H₁₈BrNO₂ 312.21 Br -NHCO₂tBu Synthetic intermediate
6-Bromo-1,1-dimethylindan C₁₁H₁₃Br 225.12 Br -CH(CH₃)₂ Steric studies; hydrophobic probes

Key Observations:

Amine vs. Carbamate : The free amine enables direct functionalization, while the carbamate-protected form is preferable for multi-step syntheses .

Biological Activity

(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a bromine atom attached to the indene structure and an amine group linked to a methylene bridge. Its molecular formula is C10H13BrNC_{10}H_{13}BrN, with a molar mass of approximately 227.12 g/mol. The presence of the bromine atom and the amine group contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding, influencing enzyme inhibition or receptor modulation.

Potential Biological Activities

Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Investigated for its effectiveness against various pathogens.
  • Anticancer Activity : Demonstrated potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Metabolic Modulation : Explored for its role as a GPR40 agonist, which may have implications in metabolic diseases like diabetes .

Antitumor Activity

A study evaluating the antitumor effects of related compounds found that indole derivatives, including those structurally similar to this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved reducing lipid peroxidation and enhancing antioxidant enzyme levels, leading to increased apoptosis in cancer cells .

CompoundIC50 (µM)Mechanism
Compound A14.8AChE inhibition
Compound B18.6Aβ aggregation inhibition
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it shows promise against specific bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications.

Case Studies

  • Case Study on Anticancer Activity : In vivo studies demonstrated that treatment with related compounds led to a significant reduction in tumor size in mouse models. The compounds were administered at doses of 100 mg/kg over five consecutive days, resulting in marked increases in antioxidant enzyme levels and reductions in tumor proliferation rates .
  • Case Study on Metabolic Effects : A patent describes the use of this compound derivatives as GPR40 receptor agonists. These compounds showed potential for treating type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

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